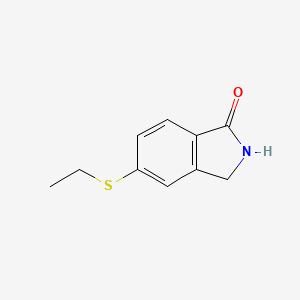

5-(Ethylthio)isoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

5-ethylsulfanyl-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C10H11NOS/c1-2-13-8-3-4-9-7(5-8)6-11-10(9)12/h3-5H,2,6H2,1H3,(H,11,12) |

InChI Key |

LLRNEUZYYBZNQT-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC2=C(C=C1)C(=O)NC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethylthio Isoindolin 1 One and Analogous Structures

Strategic Approaches to the Isoindolin-1-one (B1195906) Core Construction and Ethylthio Group Introduction

The synthesis of 5-(Ethylthio)isoindolin-1-one necessitates a convergent approach where the formation of the bicyclic lactam is strategically coupled with the incorporation of the ethylthio group at the C5 position. This can be achieved either by employing starting materials already bearing the ethylthio substituent or by introducing it onto a pre-formed isoindolinone ring. The following sections explore various modern synthetic strategies that can be adapted for this purpose.

Cascade and Multicomponent Reaction Pathways for Substituted Isoindolin-1-one Synthesis

Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like isoindolinones from simple starting materials in a single operation. These reactions proceed through a sequence of intramolecular transformations, minimizing the need for isolation of intermediates and reducing waste.

One notable example is the base-catalyzed one-pot reaction of 2-cyanobenzaldehyde with primary nitroalkanes, which yields 3-substituted isoindolinones. acs.org The mechanism is believed to involve an initial nitroaldol (Henry) reaction, followed by cyclization and a rearrangement to form the final product. acs.org To synthesize a 5-ethylthio substituted analogue, one could envision starting with a 2-cyano-4-(ethylthio)benzaldehyde.

Another powerful MCR is the Ugi reaction, which can be employed to generate diverse isoindolinone derivatives. Although specific examples leading to this compound are not prevalent in the literature, the versatility of the Ugi reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, allows for the potential incorporation of the ethylthio group through a suitably functionalized starting material.

Transition-Metal Catalyzed Cyclization and Annulation Strategies for Isoindolinone Formation

Transition-metal catalysis has emerged as a cornerstone of modern organic synthesis, providing powerful tools for the construction of heterocyclic systems like isoindolinones through C-H activation, cross-coupling, and carbonylation reactions. nih.govresearchgate.net Various metals, including palladium, rhodium, copper, and nickel, have been successfully employed. nih.govnih.govnih.govorganic-chemistry.orgbris.ac.uk

Rhodium-catalyzed C-H activation has been utilized for the synthesis of isoindolinones from aryl hydroxamates and styrenes. nih.gov This method offers high regioselectivity and proceeds under mild conditions. nih.gov Similarly, rhodium(III)-catalyzed oxidative C–H olefination/annulation of benzamides with acrylic esters provides a direct and stereoselective route to 3-substituted isoindolinones. rsc.org Adaptation of these methods using a benzamide precursor with a 4-ethylthio substituent would be a viable strategy for the synthesis of this compound.

Palladium-catalyzed methodologies are also widespread. These include the carbonylation of benzylamines and the cyclization of 2-iodobenzamides. organic-chemistry.org A one-pot tandem process involving isocyanide insertion-hydration followed by cyclo-isomerization has also been reported. The application of these methods to substrates bearing an ethylthio group on the aromatic ring would be a direct route to the target compound.

Copper-catalyzed reactions, such as the intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides, offer another avenue to isoindolinone synthesis. organic-chemistry.orgbris.ac.uk This approach leads to N-arylsulfonyl-1-arylisoindolinones, which can be subsequently deprotected. organic-chemistry.org

Nickel-catalyzed methods have also been developed for the intramolecular arylation of alkyl C–H bonds in benzamide substrates, proceeding at room temperature. nih.govresearchgate.net This offers a milder alternative to some palladium-catalyzed processes.

A general representation of transition-metal catalyzed isoindolinone synthesis is shown below:

This is a generic illustrative image and does not represent a specific reaction from the cited sources.

| Catalyst System | Starting Materials | Key Transformation | Reference |

| Rhodium(III) | Aryl hydroxamates, Styrenes | C-H Activation/Annulation | nih.gov |

| Rhodium(III) | Benzamides, Acrylic esters | Oxidative C–H Olefination/Annulation | rsc.org |

| Palladium(II) | Benzylamines | C-H Carbonylation | organic-chemistry.org |

| Copper(II) | 2-Benzyl-N-tosylbenzamides | Intramolecular Benzylic C-H Sulfamidation | organic-chemistry.orgbris.ac.uk |

| Nickel(0) | Benzamide substrates with alkyl groups | Intramolecular Arylation of C-H bonds | nih.govresearchgate.net |

Photochemical and Electrochemical Methods for Isoindolin-1-one Synthesis

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic routes, often proceeding under mild conditions without the need for harsh reagents.

Photochemical synthesis of isoindolinones can be achieved through a metal-free photoredox-catalyzed amidyl N-centered radical addition to the C-C triple bond of o-alkynylated benzamides. nih.gov This process, which can be controlled to yield different products, proceeds via a proton-coupled electron transfer (PCET) mechanism under mild reaction conditions. nih.gov A time-tunable synthesis of 3-hydroxyisoindolin-1-ones and phthalimides has also been demonstrated using visible light irradiation. nih.gov

Electrochemical methods provide another powerful tool for isoindolinone synthesis. An electrochemical 5-exo-dig aza-cyclization of 2-alkynylbenzamides has been reported to produce 3-hydroxyisoindolinone derivatives. rsc.org This method is noted for its simple operation and good selectivity. rsc.org Furthermore, an electrochemical aerobic oxidation and cyclization of 2-alkylbenzamides has been developed to synthesize 3-hydroxyisoindolinones under mild, metal-free conditions. acs.org Electrochemical oxidative radical cascade cyclization of olefinic amides and thiophenols has also been explored for the synthesis of sulfur-containing heterocycles, suggesting a potential route for incorporating the ethylthio group. rsc.org

Regioselective and Stereoselective Synthetic Routes to Functionalized Isoindolin-1-ones

The synthesis of functionalized isoindolinones often requires precise control over regioselectivity and stereoselectivity, particularly when multiple reactive sites are present or when chiral centers are being established.

Regioselective synthesis has been achieved through various strategies. For instance, cobalt-catalyzed C–H activation of aromatic amides allows for the controllable α- or β-functionalization of α-diazoketones, leading to a regioselective approach to isoindolinones. acs.orgecnu.edu.cn A Brønsted acid-catalyzed aza-Friedel–Crafts reaction of indolizines with 3-hydroxyisoindolinones has been shown to provide C1-functionalization of indolizines with excellent regioselectivity under thermodynamic control. acs.org

Stereoselective synthesis of isoindolinones has been a significant area of research. Diastereoselective one-pot tandem synthesis of 3-substituted isoindolinones has been achieved from 2-cyanobenzaldehyde and primary nitroalkanes. acs.org Furthermore, a rhodium(III)-catalyzed chiral N-sulfinyl amide directed asymmetric [4 + 1] annulation of benzamides with acrylic esters has been developed for the direct and stereoselective synthesis of 3-substituted isoindolinones. rsc.org The use of chiral phase-transfer catalysts in the asymmetric Michael reaction of 3-substituted isoindolinones has also proven effective for the construction of asymmetric 3,3-disubstituted isoindolinones. nih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

The thioether moiety in this compound offers a versatile handle for further chemical transformations, allowing for the synthesis of a diverse range of analogues with potentially altered physicochemical and biological properties.

Chemical Transformations of the Thioether Moiety (e.g., Oxidation to Sulfoxides/Sulfones, S-Alkylation, C-S Bond Cleavage/Formation)

Oxidation to Sulfoxides and Sulfones: The sulfur atom of the ethylthio group can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic and steric properties of the molecule. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. rsc.orggoogle.com The chemoselectivity of sulfide oxidation can often be controlled by the reaction conditions, such as temperature and the choice of catalyst, to favor either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For instance, manganese porphyrins have been shown to be effective electrocatalysts for the selective oxidation of thioethers to sulfoxides without overoxidation to the sulfone. organic-chemistry.org

S-Alkylation: The lone pair of electrons on the sulfur atom allows for S-alkylation, leading to the formation of a sulfonium salt. This transformation introduces a positive charge and can be achieved by reacting the thioether with an alkylating agent, such as an alkyl halide.

C-S Bond Cleavage/Formation: The carbon-sulfur bond in thioethers can be cleaved under various conditions, providing a route for further functionalization. Metal-free methods for the selective C(sp³)–S bond cleavage of thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgnih.gov The selectivity of cleavage can be influenced by the structure of the thioether. nih.gov Furthermore, visible light-triggered C-S bond cleavage of benzylic thioethers has been utilized to generate carbocations for subsequent C-C and C-N bond formation. chemrxiv.org Conversely, C-S bond formation through transition-metal catalysis, such as copper-catalyzed coupling of aldehydes with thiols, provides a method to introduce or modify thioether functionalities. rsc.org Nickel-catalyzed thiolation of aryl nitriles has also been developed to access functionalized aryl thioethers. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of the isoindolinone system is a viable substrate for electrophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is dictated by the combined electronic effects of the substituents on the benzene (B151609) ring. In the case of this compound, the ethylthio group (-SEt) at the 5-position is an ortho-, para-directing activator due to the lone pairs on the sulfur atom that can be donated to the ring. Conversely, the lactam portion of the molecule, specifically the carbonyl group and its fusion to the aromatic ring, acts as a deactivating group.

The interplay of these directing effects determines the position of incoming electrophiles. Electrophilic attack would be expected to occur at positions ortho and para to the activating ethylthio group. However, the position para to the ethylthio group is already substituted. Therefore, electrophilic substitution would most likely be directed to the positions ortho to the ethylthio group, which are C4 and C6.

Common electrophilic substitution reactions applicable to such aromatic systems include nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The specific conditions for these reactions would need to be optimized to account for the reactivity of the this compound substrate.

Nucleophilic aromatic substitution on the isoindolinone ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. For the parent isoindolinone structure, this type of reaction is not typically favored.

Modifications and Reactions Involving the Amide Linkage of the Isoindolinone Ring

The amide linkage within the isoindolinone ring, also known as a lactam, offers several avenues for chemical modification. These reactions typically involve the nucleophilic acyl substitution mechanism.

Hydrolysis: The lactam ring can be opened through hydrolysis under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, followed by ring opening to yield an amino-substituted carboxylic acid.

Base-promoted hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the amide anion to form a carboxylate salt. This reaction is generally more challenging than acid-catalyzed hydrolysis because the amide ion is a poor leaving group.

Reduction: The amide carbonyl group can be reduced to a methylene group (CH2), transforming the isoindolinone into the corresponding isoindoline. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl group, followed by the expulsion of the oxygen atom. This method is effective for both cyclic and acyclic amides and provides a reliable route to cyclic amines.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of isoindolinones is an area of active research, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, novel catalytic systems, and maximizing reaction efficiency.

Solvent-Free and Aqueous Reaction Media

The use of environmentally benign solvents is a cornerstone of green chemistry. For the synthesis of isoindolinones, significant efforts have been made to replace traditional volatile organic solvents with greener alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several synthetic routes to isoindolinones have been adapted to proceed in aqueous media. For instance, a rhodium-catalyzed synthesis of isoindolinones has been reported to utilize propargyl acetates as a C1 synthon in an aqueous environment. researchgate.net Similarly, the use of water as a solvent has been demonstrated in the three-component synthesis of isoindolo[2,1-a]quinazoline derivatives, which share a related structural core. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent, or under solvent-free conditions, can significantly reduce waste and simplify product purification. While specific examples for this compound are not detailed, the general trend in organic synthesis is moving towards minimizing solvent use wherever possible. Ultrasonic irradiation is another green technique that can facilitate reactions with reduced solvent amounts and lower energy consumption. nih.gov

Development and Application of Novel Catalytic Systems (e.g., Organocatalysis, Nanocatalysis, Metal-Free Approaches)

The development of novel catalysts is crucial for creating more sustainable synthetic pathways.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions without the need for metals. This approach avoids the issues of toxicity and cost associated with many metal catalysts. The synthesis of isoindolinones has been achieved using organocatalysts like fluorous phosphine in green solvents, which also allows for catalyst recycling. rsc.org Bifunctional organocatalysts, such as those based on thiourea-cinchona alkaloids, have been effectively used in the asymmetric synthesis of 3-substituted isoindolinones. rsc.orgrsc.org

Nanocatalysis: Nanocatalysts offer advantages such as high surface area-to-volume ratios, leading to enhanced catalytic activity, and the potential for easy separation and recycling. Platinum-Rhodium (PtRh) nanoparticles have been synthesized and used for the production of isoindolinones through intramolecular hydroamination. aidic.itresearcher.life Heterogeneous nanocatalysts, like a copper(II)-based system, have also been explored for similar transformations. researchgate.net Furthermore, a silver-rhenium nanocatalyst on an alumina support ([AgRe/Al2O3]) has been developed for the synthesis of azaisoindolinones, demonstrating high regioselectivity and tolerance for other functional groups. nih.gov

Metal-Free Approaches: The complete avoidance of metal catalysts is a significant goal in green synthesis. Metal-free synthetic routes to isoindolinones have been developed, often involving intramolecular cyclization reactions. researchgate.netresearchgate.net For example, a one-pot method using chlorosulfonyl isocyanate and alcohols proceeds under mild, metal-free conditions. nih.gov Tandem cyclization reactions promoted by non-metallic reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carboxylic acids also provide a metal-free pathway to isoindolinone derivatives. organic-chemistry.org

Below is a table summarizing various catalytic systems used in the synthesis of isoindolinone analogs.

| Catalyst Type | Specific Catalyst/System | Reaction Type | Key Advantages |

| Organocatalyst | Fluorous phosphine | Tandem reaction | Recyclable catalyst, use of green solvents rsc.orgresearchgate.net |

| Bifunctional thiourea-cinchona | Aldol-cyclization-rearrangement | High yields, good enantioselectivity rsc.org | |

| Nanocatalyst | PtRh nanoparticles | Intramolecular hydroamination | Facile synthesis, high yield aidic.it |

| [AgRe/Al2O3] | Hydro-deoxygenation | High regioselectivity, tolerance to pyridine ring nih.gov | |

| Metal-Free | Chlorosulfonyl isocyanate / TFA | One-pot synthesis from 2-benzoylbenzoic acid | Mild conditions, environmentally friendly nih.gov |

| DBU / Carboxylic acids | Tandem cyclization | Avoids transition metals organic-chemistry.org |

Atom Economy and Reaction Efficiency Optimization in Synthetic Pathways

Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Syntheses with high atom economy generate minimal waste. Ruthenium-catalyzed reactions for isoindolinone synthesis have been developed that demonstrate 100% atom efficiency. acs.org These reactions involve the addition of aromatic amides to internal alkynes followed by intramolecular cyclization, with no byproducts formed. acs.org One-pot reactions and tandem or cascade reactions are inherently more atom-economical as they reduce the number of separate reaction and purification steps. rsc.org

Reaction Efficiency Optimization: Optimizing reaction conditions is key to improving yields and reducing waste. This can involve adjusting parameters such as temperature, solvent, and catalyst loading. For instance, the optimization of a Pd-catalyzed synthesis of isoindoline derivatives involved screening different ligands, solvents, and bases to maximize the yield of the desired product while minimizing side reactions. researchgate.net The use of techniques like ultrasonic irradiation can also enhance reaction rates and yields, leading to more efficient processes. nih.gov

The following table provides examples of reaction conditions that have been optimized for the efficient synthesis of isoindolinone structures.

| Reaction | Catalyst/Reagent | Solvent | Temperature | Yield |

| Intramolecular Benzylic C–H Sulfamidation | Cu(OTf)2 / PhI(OAc)2 | Chlorobenzene/Acetic Acid | 120 °C | up to 73% |

| Cascade aza-Henry/Lactamization | Takemoto's catalyst | Toluene | -40 °C | up to 96% ee |

| Nucleophilic addition to 3-alkylidenephtalides | n-butylamine (ultrasound) | iso-propanol | 50 °C | 93% |

Mechanistic Investigations and Reaction Dynamics of 5 Ethylthio Isoindolin 1 One Transformations

Elucidation of Reaction Mechanisms in the Synthesis of Isoindolin-1-one (B1195906) Derivatives

The synthesis of the isoindolin-1-one scaffold can be achieved through various mechanistic pathways. While specific studies on 5-(Ethylthio)isoindolin-1-one are not extensively documented, the reaction mechanisms for the synthesis of substituted isoindolin-1-ones can be extrapolated to this compound. Common synthetic strategies involve transition metal-catalyzed reactions, lithiation procedures, and multicomponent reactions.

One prevalent method involves the lithiation of N'-benzyl-N,N-dimethylureas, followed by reaction with an electrophile and subsequent cyclization. In the context of this compound, this would likely involve a starting material with an ethylthio group on the benzene (B151609) ring. The reaction proceeds via ortho-lithiation directed by the urea group, followed by quenching with an appropriate electrophile and subsequent intramolecular cyclization to yield the isoindolin-1-one core. nih.govrsc.org

Another significant approach is the palladium-catalyzed intramolecular C-H functionalization of benzamides. This method offers a direct way to form the lactam ring. For the synthesis of this compound, a suitably substituted benzamide would undergo cyclization, with the ethylthio group being a spectator to the catalytic cycle.

Multicomponent reactions, such as the Ugi reaction, provide a convergent and efficient route to highly substituted isoindolin-1-ones. researchgate.net The synthesis of a 5-ethylthio derivative would involve a starting 2-formylbenzoic acid bearing the ethylthio substituent, which would react with an amine, an isocyanide, and a fourth component in a one-pot fashion.

Finally, electrophilic cyclization of o-(1-alkynyl)benzamides offers a mild and efficient pathway to isoindolin-1-ones. nih.gov This method is particularly useful for introducing substituents at the 3-position of the isoindolinone ring. The presence of a 5-ethylthio group is expected to be compatible with this reaction manifold.

A plausible synthetic pathway for this compound could involve the reaction of 2-formyl-5-(ethylthio)benzoic acid with a primary amine, as outlined in the table below.

| Reaction Step | Description | Key Parameters |

| 1. Imine Formation | Reaction of 2-formyl-5-(ethylthio)benzoic acid with a primary amine (e.g., methylamine) to form the corresponding imine. | Acid or base catalysis |

| 2. Intramolecular Cyclization | The imine undergoes intramolecular nucleophilic attack of the nitrogen on the carboxylic acid group. | Heat or activating agent |

| 3. Dehydration | Elimination of a water molecule to form the isoindolin-1-one ring. | Typically occurs concomitantly with cyclization |

Kinetic and Thermodynamic Analysis of Chemical Transformations Involving the Ethylthioisoindolin-1-one Structure

Detailed kinetic and thermodynamic studies specifically for transformations involving this compound are scarce in the published literature. However, general principles governing the formation of substituted isoindolinones can be applied. The stability of the final isoindolin-1-one product generally drives the reaction towards completion, suggesting a thermodynamically favorable process.

The reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide has been shown to be under either kinetic or thermodynamic control depending on the reaction conditions, leading to different products. univ.kiev.ua This suggests that transformations of complex isoindolinone systems can be sensitive to the reaction parameters. While this is a more complex system than this compound, it highlights the importance of understanding the kinetic and thermodynamic landscape of these reactions.

Computational studies on related heterocyclic systems have been used to determine whether a reaction is under kinetic or thermodynamic control. For example, in the synthesis of substituted furans and pyrazoles, the furan was found to be the thermodynamically controlled product, while the ynone intermediate was the kinetically controlled product. mdpi.com A similar approach could be applied to elucidate the reaction pathways for this compound.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Lower temperatures often favor the kinetic product. | Higher temperatures and longer reaction times favor the thermodynamic product. |

| Product | The product that is formed fastest. | The most stable product. |

| Reversibility | The reaction is often irreversible or the reverse reaction is slow under the reaction conditions. | The reaction is reversible, allowing for equilibration to the most stable product. |

Identification and Characterization of Reactive Intermediates in Synthetic Pathways

The formation of isoindolin-1-ones often proceeds through reactive intermediates. One of the most common and well-studied intermediates is the N-acyliminium ion. These electrophilic species are typically generated from 3-hydroxyisoindolin-1-ones or their derivatives under acidic conditions. The N-acyliminium ion can then be trapped by a variety of nucleophiles to introduce substituents at the 3-position of the isoindolin-1-one ring.

In the context of transformations of this compound, if a hydroxyl group is present at the 3-position, treatment with a Lewis or Brønsted acid would likely generate the corresponding N-acyliminium ion. This intermediate could then react with nucleophiles. The ethylthio group at the 5-position is not expected to directly participate in the formation of the N-acyliminium ion but may influence its reactivity through electronic effects.

Another potential set of reactive intermediates are organometallic species, particularly in transition metal-catalyzed syntheses. For example, in palladium-catalyzed C-H activation/cyclization reactions, palladacycle intermediates are proposed. The characterization of these transient species is often challenging and may require specialized techniques such as low-temperature NMR or in-situ IR spectroscopy.

Recent advancements in mass spectrometry and ion spectroscopy have enabled the characterization of elusive reaction intermediates. nih.govrsc.org These techniques could be employed to identify and structurally characterize intermediates in the synthesis and transformations of this compound.

| Intermediate | Generation Method | Subsequent Reaction |

| N-Acyliminium Ion | Acid-catalyzed dehydration of 3-hydroxyisoindolin-1-ones. | Nucleophilic attack at the C3 position. |

| Organolithium Species | Deprotonation with a strong base (e.g., t-BuLi). | Reaction with an electrophile. nih.govrsc.org |

| Palladacycle | Oxidative addition of a C-H bond to a Pd(0) or Pd(II) catalyst. | Reductive elimination to form the C-N bond. |

| Radical Intermediates | Electrochemical methods can generate amidyl radicals. nih.gov | Intramolecular cyclization. nih.gov |

Stereochemical Implications and Control in the Formation and Derivatization of Isoindolinones

When a substituent is introduced at the 3-position of the isoindolin-1-one ring, a new stereocenter is created. Controlling the stereochemistry of this position is a key challenge in the synthesis of many biologically active isoindolinones.

For the derivatization of this compound, if a nucleophile is added to an N-acyliminium ion intermediate, the reaction will proceed through a planar species, leading to a racemic mixture unless a chiral catalyst or auxiliary is used. The development of asymmetric methods for the trapping of N-acyliminium ions is an active area of research.

In cases where the substituent at the 3-position is introduced via a reaction that creates two adjacent stereocenters, diastereoselectivity becomes an important consideration. For example, in the one-pot synthesis of 3-substituted isoindolin-1-ones via lithiation, the reaction of the lithiated intermediate with certain electrophiles can lead to the formation of diastereomers. The diastereomeric ratio is often influenced by steric factors. nih.gov

Electrophilic cyclization of o-(1-alkynyl)benzamides can also have stereochemical implications, particularly in the formation of exocyclic double bonds, where E/Z selectivity is a concern. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the electrophile and the substituents on the starting material. nih.gov

| Stereochemical Outcome | Controlling Factors | Example Method |

| Enantioselectivity | Use of chiral catalysts, chiral auxiliaries, or chiral reagents. | Asymmetric trapping of N-acyliminium ions. |

| Diastereoselectivity | Steric and electronic properties of the reactants and reagents. | Lithiation followed by reaction with a chiral electrophile. nih.gov |

| E/Z Isomerism | Reaction conditions and nature of the reactants. | Electrophilic cyclization of o-(1-alkynyl)benzamides. nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Ethylthio Isoindolin 1 One

The definitive characterization and structural confirmation of 5-(Ethylthio)isoindolin-1-one rely on a suite of advanced analytical techniques. These methodologies provide unambiguous evidence of its covalent structure, molecular formula, purity, and three-dimensional arrangement in the solid state.

Theoretical and Computational Chemistry Studies of 5 Ethylthio Isoindolin 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comscispace.com For 5-(Ethylthio)isoindolin-1-one, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its chemical behavior.

Electronic Structure: DFT calculations can map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and stability. mdpi.com A larger gap generally implies higher stability and lower reactivity. For instance, in studies of related heterocyclic compounds, DFT has been used to calculate this energy gap, providing insights into their electronic properties and potential for charge transfer. nih.gov

Stability: The relative stability of different isomers or conformers of this compound can be assessed by calculating their total electronic energies using DFT. The conformer with the lowest energy is considered the most stable. These calculations are instrumental in predicting the predominant forms of the molecule under various conditions.

Reactivity Prediction: DFT provides several descriptors for predicting chemical reactivity. Besides the HOMO-LUMO gap, parameters such as ionization potential, electron affinity, and Fukui functions can be calculated. nih.gov These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack, thereby predicting the regioselectivity of its reactions. For example, similar calculations on other organic molecules have successfully predicted their reaction mechanisms and regioselectivity in cycloaddition reactions. scispace.com

A hypothetical data table for DFT calculations on this compound might look like this:

| Parameter | Calculated Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Ionization Potential | [Value] eV |

| Electron Affinity | [Value] eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govnih.gov By simulating the molecule's motion over time, MD provides a detailed view of its conformational landscape and how it interacts with its environment.

Conformational Analysis: For a flexible molecule like this compound, which has a rotatable ethylthio group, MD simulations can explore the different accessible conformations and their relative energies. nih.govcwu.edunih.gov This analysis helps in understanding the molecule's three-dimensional structure and how it might change in different solvents or upon binding to a biological target. The results of such simulations can identify the most populated conformational states. iu.edu.samdpi.com

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. rsc.orgfigshare.com These simulations can reveal the nature and strength of intermolecular forces, like hydrogen bonds and van der Waals interactions, which are critical for understanding its solubility, crystal packing, and biological activity.

A representative data table from an MD simulation could summarize the predominant conformations:

| Conformer | Dihedral Angle (°C-S-C-C) | Population (%) |

| 1 | [Angle 1] | [Percentage 1] |

| 2 | [Angle 2] | [Percentage 2] |

| 3 | [Angle 3] | [Percentage 3] |

Computational Analysis of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry offers powerful tools to map out the entire energy landscape of a chemical reaction, providing a deeper understanding of its mechanism.

For this compound, theoretical methods can be employed to study its potential chemical transformations. By modeling the reaction pathway, chemists can identify the structures of reactants, products, and any intermediates. Crucially, these calculations can locate the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate. DFT is a common method for these types of investigations. mdpi.com

A hypothetical data table for a reaction involving this compound could be:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | [Value] |

| 3 | Intermediate | [Value] |

| 4 | Transition State 2 | [Value] |

| 5 | Products | [Value] |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.comchemaxon.com These predictions are often based on DFT calculations of the magnetic shielding tensors of the nuclei. acs.org Comparing the calculated shifts with experimental data can help in the assignment of signals and provide confidence in the determined structure. nih.govnih.govresearchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be computed. core.ac.uk These calculations, typically performed using DFT, can help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.govresearchgate.net This aids in the structural characterization of the molecule.

A data table summarizing predicted spectroscopic data might appear as follows:

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| [Atom/Group 1] | [Value] | [Value] | C=O stretch | [Value] |

| [Atom/Group 2] | [Value] | [Value] | C-S stretch | [Value] |

| [Atom/Group 3] | [Value] | [Value] | Aromatic C-H bend | [Value] |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical and Material Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. iiste.orgscilit.com For this compound, QSPR models could be developed to predict a variety of its attributes.

By calculating a set of molecular descriptors that encode structural and electronic features, it is possible to build mathematical models that correlate these descriptors with properties of interest. These properties could include solubility, melting point, boiling point, or even more complex material attributes if it were to be used in polymers or other materials. While the development of a robust QSPR model requires a dataset of related compounds with known properties, such models can be powerful predictive tools once established.

Research Applications of 5 Ethylthio Isoindolin 1 One As a Chemical Building Block or Ligand

Role in the Divergent Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds

There is no specific information available in the reviewed literature detailing the use of 5-(Ethylthio)isoindolin-1-one as a building block for the divergent synthesis of complex organic molecules or other heterocyclic scaffolds. While isoindolin-1-ones, in general, are recognized as versatile precursors in organic synthesis, the impact of the 5-ethylthio substituent on such synthetic transformations has not been documented. nih.gov

Exploration as a Ligand or Precursor for Ligands in Transition-Metal Catalysis

The potential of this compound as a ligand or a precursor for ligands in transition-metal catalysis is an area that remains unexplored in the available scientific literature. The presence of both nitrogen and sulfur atoms in the molecule could theoretically allow for coordination to metal centers; however, no studies have been published that investigate this possibility.

Utility in the Development of Novel Organic Materials (e.g., Polymers, Optoelectronic Systems)

There are no published reports on the utility of this compound in the development of novel organic materials, such as polymers or optoelectronic systems. The influence of the ethylthio group on the photophysical or material properties of the isoindolin-1-one (B1195906) core has not been investigated.

Application in Methodologies for Directed Chemical Transformations and Synthetic Strategy Development

Methodologies for directed chemical transformations or the development of new synthetic strategies that specifically utilize this compound have not been described in the scientific literature.

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies in a Chemical Context

While the synthesis of various substituted isoindolin-1-ones is a common practice in medicinal chemistry for structure-activity relationship (SAR) studies, there is no specific literature available on the design and synthesis of analogues of this compound for the purpose of studying structure-reactivity relationships in a chemical context.

Future Research Directions and Unresolved Challenges in 5 Ethylthio Isoindolin 1 One Chemistry

Development of Highly Efficient and Selective Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is paramount for the efficient and selective synthesis and functionalization of the 5-(Ethylthio)isoindolin-1-one core. While various methods exist for the synthesis of the broader isoindolinone framework, achieving high yields and selectivities for specific derivatives like this compound can be challenging. rsc.orgabo.fi Future research will likely focus on several key areas:

Asymmetric Catalysis: The synthesis of enantiomerically pure 3-substituted and 3,3-disubstituted isoindolinones is a significant challenge. nih.gov The development of chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric functionalization of the C-3 position of this compound is a critical area of future research. This would enable the synthesis of chiral derivatives with potentially enhanced biological activities.

C-H Activation: Direct functionalization of the aromatic ring and the N-substituent through C-H activation represents a highly atom-economical approach. rsc.orgrsc.org Developing catalytic systems that can selectively activate specific C-H bonds in the presence of the sulfur-containing substituent will be a key challenge. This would allow for the late-stage modification of the this compound scaffold, providing rapid access to a diverse range of analogues.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions for the introduction of various substituents onto the isoindolinone core is another important direction. Research into novel palladium, copper, and nickel catalyst systems that are tolerant of the ethylthio group and can efficiently catalyze reactions at various positions of the this compound molecule will be crucial.

A summary of potential catalytic transformations for this compound is presented in Table 1.

| Transformation | Catalyst Type | Potential Advantages |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Access to enantioenriched products |

| C-H Arylation | Palladium(II) Catalyst | Direct functionalization, atom economy |

| Suzuki Coupling | Palladium(0) Catalyst | Introduction of aryl/heteroaryl groups |

| Buchwald-Hartwig Amination | Palladium(0) Catalyst | Formation of C-N bonds |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Complex Synthesis

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of novel transformations. eurekalert.org This can be particularly valuable for predicting the feasibility and potential side products of reactions involving the multifunctional this compound.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient retrosynthetic pathways for the synthesis of complex derivatives of this compound. nih.gov These tools can analyze vast chemical reaction networks to identify optimal disconnection strategies that may not be apparent to a human chemist.

Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reagents, to maximize yield and selectivity. acs.org This can significantly reduce the experimental effort required to develop robust and efficient synthetic protocols.

| Step | AI/ML Tool | Function |

| 1 | Retrosynthesis Prediction Software | Propose synthetic routes to the target molecule |

| 2 | Reaction Outcome Prediction Model | Predict the yield and byproducts of each synthetic step |

| 3 | Bayesian Optimization Algorithm | Optimize reaction conditions for key steps |

| 4 | Automated Synthesis Platform | Execute the optimized synthetic route |

Advancements in In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. In situ and operando spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for gaining mechanistic insights. spectroscopyonline.comnih.gov

Identification of Intermediates: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to identify transient intermediates and track their concentration profiles during the course of a reaction. rsc.orgyoutube.com This information is invaluable for elucidating reaction pathways and identifying rate-limiting steps.

Kinetic Analysis: Real-time monitoring of reactant and product concentrations allows for the determination of detailed kinetic parameters. researchgate.net This data can be used to build and validate kinetic models, which can then be used to optimize reaction conditions and improve process understanding.

Catalyst Characterization: Operando spectroscopy can provide information about the structure and oxidation state of a catalyst under reaction conditions. This is particularly important for understanding the activation and deactivation pathways of catalysts used in the synthesis and functionalization of this compound.

Table 3 summarizes some in situ spectroscopic techniques and their potential applications in the study of reactions involving this compound.

| Spectroscopic Technique | Information Gained | Application |

| In situ FTIR | Functional group changes, concentration profiles | Monitoring the progress of a cyclization reaction |

| In situ Raman | Molecular vibrations, catalyst structure | Characterizing a heterogeneous catalyst during a reaction |

| In situ NMR | Structural elucidation of intermediates | Identifying transient species in a catalytic cycle |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations for the Isoindolinone Framework

The isoindolinone scaffold possesses a rich and varied reactivity that is yet to be fully explored. researchgate.netthieme-connect.com Future research in this area will likely focus on uncovering novel reactivity patterns and developing methods for unconventional bond activations.

Dearomatization Reactions: The dearomatization of the isoindolinone core could provide access to novel three-dimensional molecular scaffolds with interesting biological properties. Research into catalytic methods for the dearomative functionalization of this compound is a promising area for future investigation.

Ring-Opening and Ring-Expansion Reactions: The development of selective methods for the cleavage and subsequent functionalization of the lactam ring could lead to the synthesis of new classes of nitrogen-containing heterocycles. Similarly, ring-expansion reactions could provide access to medium-sized ring systems that are difficult to synthesize by other methods.

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. Exploring the application of photoredox catalysis to the functionalization of this compound could open up new avenues for the synthesis of complex molecules.

Scalable and Sustainable Manufacturing Methodologies for Industrial Research Applications

For this compound and its derivatives to find practical applications, it is essential to develop scalable and sustainable manufacturing methodologies. nih.govnih.gov This requires a shift from traditional batch chemistry to more efficient and environmentally friendly processes.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not accessible in batch. mdpi.com The development of flow-based syntheses of this compound would be a significant step towards its industrial production.

Process Analytical Technology (PAT): The implementation of PAT, which involves the use of in-line and on-line analytical techniques to monitor and control manufacturing processes, can lead to improved process efficiency, consistency, and product quality.

A comparison of batch versus flow synthesis for a key step in the production of this compound is presented in Table 4.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Poor | Excellent |

| Safety | Potential for thermal runaway | Inherently safer |

| Scalability | Difficult | Straightforward |

| Process Control | Limited | Precise |

Q & A

Basic: How should researchers design experiments to synthesize and characterize 5-(Ethylthio)isoindolin-1-one with high purity?

Answer:

Synthesis protocols should prioritize reproducibility by detailing stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification methods (e.g., column chromatography, recrystallization). Characterization requires multi-modal validation :

- Structural confirmation : Use NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to verify molecular structure .

- Purity assessment : Quantify impurities via HPLC or GC-MS, ensuring >95% purity. For novel compounds, elemental analysis is critical .

- Documentation : Follow journal guidelines to include only essential data in the main text; supplementary materials should host extensive datasets .

Basic: What analytical techniques are essential for elucidating the structural and electronic properties of this compound?

Answer:

- Spectroscopic methods : NMR (¹H/¹³C) to map hydrogen/carbon environments; UV-Vis spectroscopy to study electronic transitions .

- X-ray crystallography : Resolve crystal structure and intermolecular interactions, if single crystals are obtainable .

- Computational chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond lengths, charge distribution, and frontier molecular orbitals .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

Answer:

- Methodological audit : Compare protocols (e.g., cell lines, incubation times, solvent controls) across studies to identify variability sources .

- Dose-response reevaluation : Use non-linear regression models (e.g., four-parameter logistic curve) to recalculate IC₅₀ with error margins .

- Meta-analysis : Aggregate datasets from multiple studies, applying statistical tests (ANOVA, t-tests) to assess significance of discrepancies .

Advanced: What strategies are effective for exploring structure-activity relationships (SAR) of this compound analogs?

Answer:

- Derivatization : Systematically modify substituents (e.g., ethylthio group, isoindolinone core) and test bioactivity .

- Comparative modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

- Data triangulation : Cross-reference synthetic results with computational predictions and literature analogs (e.g., isoindolinone derivatives in ) to identify key functional groups .

Basic: How can researchers assess the environmental impact of this compound using ecotoxicological data?

Answer:

-

Ecotoxicological assays :

Test Organism Endpoint Value Reference Daphnia magna LC₅₀ (48 h) 20.2 mg/L Scenedesmus quadricauda EC₅₀ (72 h) 11.4 mg/L -

Risk modeling : Calculate predicted environmental concentrations (PEC) vs. toxicity thresholds. Apply QSAR models to predict biodegradation .

Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over nanosecond timescales (e.g., GROMACS) to assess stability .

- Free-energy calculations : Use MM-PBSA/GBSA to estimate binding free energies and validate docking results .

- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Basic: How should a research question on this compound be formulated to ensure scientific rigor?

Answer:

- PICOT framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparator (control/analogs), Outcome (e.g., inhibition), and Timeframe .

- Hypothesis-driven : Example: “Does substituting the ethylthio group in this compound with methylsulfonyl enhance COX-2 selectivity?” .

- Feasibility check : Ensure access to instrumentation (e.g., LC-MS) and reference compounds .

Advanced: What statistical methods are recommended for analyzing dose-response data in studies involving this compound?

Answer:

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to derive EC₅₀/IC₅₀ with 95% confidence intervals .

- Error propagation : Quantify uncertainties from technical replicates using standard error of the mean (SEM) .

- Multivariate analysis : Apply PCA or clustering to identify outliers in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.